molecular formula C12H12FNO2 B3045506 Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate CAS No. 108797-28-0

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

Cat. No. B3045506
M. Wt: 221.23 g/mol
InChI Key: QIZYMGRKSHRZEY-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Physical And Chemical Properties Analysis

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate has a molecular weight of 207.20 g/mol . It is part of the Thermo Scientific Chemicals brand product portfolio . The melting point is between 147°C to 152°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its analogs, such as ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, have been synthesized through improved methods, highlighting their relevance in organic synthesis. These compounds serve as key intermediates for developing potent inhibitors against various targets, including HIV1 reverse transcriptase (Piscitelli, Regina, & Silvestri, 2008).

Potential Antiviral Activity

  • Derivatives of Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate have been explored for antiviral properties. For instance, certain indole-3-carboxylates and their derivatives were synthesized and assessed for activity against viruses like influenza A, BVDV, and HCV. However, most compounds showed no significant activity, except for specific derivatives exhibiting micromolar activities against certain cell lines, suggesting a selective antiviral potential (Ivashchenko et al., 2014).

Anti-Inflammatory Applications

  • Some ethyl 5-hydroxyindole-3-carboxylate derivatives have been identified as efficient inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. This indicates potential applications in treating inflammatory and allergic diseases (Peduto et al., 2014).

Antimicrobial and Anticancer Potential

  • Certain indole derivatives, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds showed promising results against specific bacterial strains and cancer cell lines, suggesting their potential as therapeutic agents (Sharma et al., 2012).

properties

IUPAC Name

ethyl 5-fluoro-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZYMGRKSHRZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444747
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate

CAS RN

108797-28-0
Record name Ethyl 5-fluoro-1-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Preparation 1(a), except substituting ethyl 5-fluoro-indole-2-carboxylate for the ethyl-indole-2-carboxylate, the title compound (3.3 g, 100%) was prepared as a white solid: MS (ES) m/e 222 (M+H)+.
[Compound]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Gokhale, U Dalimba, M Kumsi - Journal of Saudi Chemical Society, 2017 - Elsevier
The paper describes the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole …
Number of citations: 21 www.sciencedirect.com

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